Corypalline

Description

Contextualization within Alkaloid Chemistry and Natural Products Research

Alkaloids represent a vast and structurally diverse class of naturally occurring organic compounds, predominantly containing nitrogen atoms in a cyclic structure. These compounds are widely distributed across the plant kingdom and are known for their potent biological activities, often playing crucial roles in plant defense mechanisms. Natural products research systematically investigates these compounds, aiming to isolate, characterize, and understand their chemical properties and biological effects. Corypalline, as a member of the alkaloid family, is studied within this context, contributing to the broader understanding of plant secondary metabolites and their potential pharmacological relevance.

Historical Perspectives on Isolation and Discovery

The journey of this compound from plant sources to scientific study involves several key milestones in its isolation and identification.

Early Isolations from Papaveraceae Species

This compound was initially identified as a phenolic alkaloid isolated from plants belonging to the Papaveraceae family. Early research by Manske documented its presence in Corydalis pallida and Corydalis aurea ijsr.incdnsciencepub.com. Further investigations confirmed its isolation from other Papaveraceae species, including Papaver bracteatum smolecule.comresearchgate.net and Corydalis ophiocarpa nih.gov. The structure of this compound was elucidated through a combination of chemical degradation, spectral analysis, and subsequent synthetic confirmation ijsr.in.

Subsequent Identifications in Diverse Plant Sources

Following its initial discovery in the Papaveraceae family, this compound has been identified in a broader range of plant genera, underscoring its presence across different botanical groups. It has been found in species of Thalictrum, such as Thalictrum lucidum and Thalictrum rugosum wikidata.org, and in Berberis turcomanica wikidata.org. Notably, this compound has also been isolated from Menispermum akuricum, a species belonging to the Menispermaceae family researchgate.net. Additional sources include Corydalis impatiens researchgate.nettandfonline.com and Corydalis stricta wikidata.org.

Classification within Tetrahydroisoquinoline Alkaloids

This compound is firmly classified within the broad chemical family of tetrahydroisoquinoline (THIQ) alkaloids smolecule.comontosight.aibenthamdirect.comnih.govnih.govnih.govbiorxiv.orgeurekaselect.comresearchgate.netacs.orgwikipedia.orgnaturalproducts.netimsc.res.in. The tetrahydroisoquinoline core structure is a common and significant motif in numerous natural products and pharmaceutical agents, often associated with diverse biological activities benthamdirect.comnih.govnih.govnih.govbiorxiv.orgacs.org. Specifically, this compound is characterized as a 2-methyl-6-methoxy-7-hydroxy-tetrahydroisoquinoline cdnsciencepub.comontosight.aiwikipedia.org, and is considered a simple THIQ alkaloid wikipedia.org. Its biosynthetic pathway is linked to Alkaloids, Tyrosine alkaloids, and Amaryllidaceae alkaloids imsc.res.in, and it is also described as a tetrahydrobenzylisoquinoline alkaloid smolecule.com.

Data Tables

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Notes | Reference(s) |

| Papaver bracteatum | Papaveraceae | Early isolation source | smolecule.comresearchgate.net |

| Corydalis pallida | Papaveraceae | Major isolation source, phenolic alkaloid | ijsr.incdnsciencepub.comnih.govwikidata.orgcdnsciencepub.comresearchgate.net |

| Corydalis aurea | Papaveraceae | Early isolation source | ijsr.incdnsciencepub.comwikidata.org |

| Corydalis ophiocarpa | Papaveraceae | Identified in this species | nih.govwikidata.org |

| Corydalis stricta | Papaveraceae | Identified in this species | wikidata.org |

| Corydalis ambigua | Papaveraceae | Identified in this species | wikidata.orgneocities.org |

| Corydalis scouleri | Papaveraceae | Identified in this species | wikidata.org |

| Thalictrum lucidum | Ranunculaceae | Identified in this species | |

| Thalictrum rugosum | Ranunculaceae | Identified in this species | wikidata.org |

| Berberis turcomanica | Berberidaceae | Identified in this species | wikidata.org |

| Menispermum akuricum | Menispermaceae | Identified in this species | researchgate.net |

| Corydalis impatiens | Papaveraceae | Identified in this species | researchgate.nettandfonline.com |

Table 2: Key Chemical Information for this compound

| Property | Value | Reference(s) |

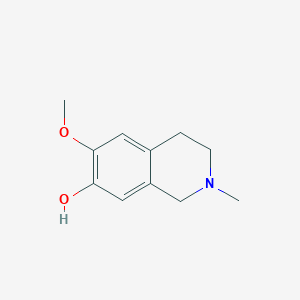

| Chemical Name (IUPAC) | 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | nih.govontosight.ai |

| Molecular Formula | C₁₁H₁₅NO₂ | nih.govebiohippo.com |

| Molecular Weight | 193.24 g/mol | nih.govebiohippo.com |

| CAS Number | 450-14-6 | nih.govontosight.ai |

| Classification | Tetrahydroisoquinoline alkaloid; Tetrahydrobenzylisoquinoline alkaloid | smolecule.comontosight.aiwikipedia.org |

List of Mentioned Compounds:

Adlumidiceine

Adlumine

Alkaloid F51

Anhalinine

Bicuculline

Bulbocapnine

Capnoidine

Capauridine

Capaurimine

Capaurine

Cherylline

Coptisine

Corlumidine

Corlumine

Corybaldaline

Corybulbine

Corydaline

Corylucinine

this compound

Corypalmine

Corytenchine

Corytenchirine

Corytuberine

Cryptocavine

Cryptopine

Cularine

Dehydrocorydalin

Dihydrosanguinarine

Domesticine

Ecteinascidin 743 (Trabectedin)

Epicorynoxidine

Gorchacine

Govanine

Hedycarine

Isoboldine

Isocorybulbine

Isocorypalmine

Isothis compound

Jorunnamycin A

Jorumycin

Lemonomycin

Lienkonine

Magnoflorine

N-formylcorydamine

N-methylcorydaldine

N-Methyl-corypalline

O-Methylthis compound

Ochotensimine

Oxy-sanguinarine

Palmatine

Pellotine

Protopine

Renieramycins

Saframycins

Safracins

Salsolidine

Sanguinarine

Tetrazaomine

Tetrahydro-palmatine (d- and dl-)

Thalidasine

Thalictrum alkaloids

Thalifoline

Thaltlavine

Thaliiolme

Trabectedin

Tetrabenazine

Tetracyclic alkaloids

Tetracyclic compounds

Tetrahydroisoquinoline

Tetrahydroisoquinoline alkaloids

Tetrahydroisoquinoline moiety

Tetrahydroprotoberberine

Tetrahydroisoquinolines

Tetracyclines

Tetracyclic compounds

Tetracyclic diterpenoids

Tetracyclic triterpenoids

Tetracyclic steroids

Tetracyclic alkaloids

Tetracyclic compounds

Tetracyclic diterpenoids

Tetracyclic triterpenoids

Tetracyclic steroids

Tetracyclic alkaloids

Tetracyclic compounds

Tetracyclic diterpenoids

Tetracyclic triterpenoids

Tetracyclic steroids

Tetracyclic alkaloids

Tetracyclic compounds

Tetracyclic diterpenoids

Tetracyclic triterpenoids

Tetracyclic steroids

Tetracyclic alkaloids

Tetracyclic compounds

Tetracyclic diterpenoids

Tetracyclic triterpenoids

Tetracyclic steroids

Uberine

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELOSQQXIHRUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299630 | |

| Record name | Corypalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-14-6 | |

| Record name | Corypalline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Corypalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Sources

Species of the Genus Corydalis

The Corydalis genus is a rich source of alkaloids, and several species have been investigated for their chemical constituents, revealing the presence of corypalline.

Corydalis pallida has been a significant source for the isolation of this compound. Studies have reported the presence of this compound alongside numerous other alkaloids in this species. For instance, research on Corydalis pallida var. tenuis identified this compound, along with known alkaloids such as protopine, tetrahydro-palmatine, capaurine, and capauridine, as well as new alkaloids like capaurimine and alkaloid F51 researchgate.netcdnsciencepub.comresearchgate.netrsc.org. Another study also reported the isolation of this compound from Corydalis pallida ijsr.in.

Corydalis aurea, commonly known as Golden Corydalis or Scrambled Eggs, has also been identified as a source of this compound qjure.comcdnsciencepub.comwikidata.orgsemanticscholar.orgneocities.org. Investigations into the alkaloids of Corydalis aurea have revealed a complex mixture, with this compound being among the identified compounds cdnsciencepub.com. Research has noted that Corydalis aurea contains alkaloids such as protopine, allocryptopine (B104922), corydaline, aurotensin, bicucine, bicuculline, capauridine, this compound, and corpaverine qjure.com.

Corydalis saxicola Bunting is another species where alkaloids, including those related to the isoquinoline (B145761) class, have been studied. While direct mention of this compound isolation from C. saxicola is not explicitly detailed in the provided search results, the plant is known to be rich in alkaloids, with 67 kinds identified, including berberines, protoberberines, benzophenanthridines, aporphines, and protopines mdpi.comfrontiersin.org. The general alkaloid profile of Corydalis species suggests a likelihood of related compounds being present.

Corydalis impatiens has been a subject of phytochemical investigation, leading to the isolation of various nitrogenous chemical constituents, including this compound tandfonline.com. Studies have identified this compound as one of the known compounds isolated from the aerial parts of Corydalis impatiens tandfonline.com. Other alkaloids found in this species include (R)-N-methylcoclaurine, thalifoline, and iseluxine, among others tandfonline.com.

Research on Corydalis tomentella has focused on its alkaloid content, with studies identifying a range of alkaloids. While this compound is not explicitly listed among the identified compounds in the provided snippets for C. tomentella, the genus is known for its diverse alkaloid profiles, and a novel alkaloid, tomentellaine A, along with 17 other alkaloids, has been isolated from this species mdpi.comnih.govresearchgate.netnih.gov.

Other Botanical Sources

Beyond the specific Corydalis species listed, this compound has also been reported in other organisms. For instance, it has been noted in Corydalis ophiocarpa and Papaver bracteatum wikidata.orgsmolecule.comnih.gov. The presence of this compound in Papaver bracteatum has been documented, highlighting its occurrence in related genera as well wikidata.orgsmolecule.com.

Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Routes to Tetrahydroisoquinoline Alkaloids

The formation of the vast array of TIA structures, including simple ones like corypalline, originates from a common and well-established biosynthetic route that culminates in the key intermediate, (S)-reticuline. acs.orgnih.gov

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the largest class of TIAs, begins with the amino acid L-tyrosine. frontiersin.org The pathway initiates with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). acs.orgnih.govfrontiersin.org This crucial first step is a Pictet-Spengler reaction that forms the fundamental tetrahydroisoquinoline ring system. ucl.ac.uk The product of this initial condensation is (S)-norcoclaurine, which serves as the universal precursor for the majority of the over 2,500 identified BIAs. acs.orgfrontiersin.org

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur. These include sequential methylations and a hydroxylation reaction. acs.org These steps convert (S)-norcoclaurine into (S)-reticuline, a central branch-point intermediate from which the biosynthetic pathways diverge to create the immense structural diversity seen in this alkaloid family. acs.orgnih.govresearchgate.net

The conversion of precursor molecules into the complex structures of alkaloids is orchestrated by a suite of specific enzymes. These biocatalysts ensure high efficiency and stereospecificity at each step of the pathway. numberanalytics.com Key enzyme families involved include synthases, oxidoreductases (such as cytochrome P450 monooxygenases and berberine (B55584) bridge enzymes), and transferases (like O-methyltransferases and N-methyltransferases). frontiersin.orgnumberanalytics.com

The initial and committing step, the condensation of dopamine and 4-HPAA, is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). acs.orgnih.gov Subsequent transformations are carried out by other specific enzymes. For instance, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase methylates (S)-norcoclaurine to yield (S)-coclaurine. acs.org This is followed by N-methylation to produce an intermediate that is then hydroxylated by a cytochrome P450 enzyme, N-methylcoclaurine 3′-hydroxylase (NMCH). acs.org A final O-methylation step yields the pivotal intermediate, (S)-reticuline. acs.org

Plant cell cultures are a valuable tool for elucidating biosynthetic pathways and identifying the enzymes involved. Cell suspension cultures of Thalictrum minus (meadow rue) have been instrumental in studying BIA biosynthesis. nih.govresearchgate.net Research on these cultures has shown that the production of alkaloids like berberine can be induced, for example, by the addition of cytokinins to the culture medium. scispace.com This induction is linked to an increase in the activity of specific enzymes, such as O-methyltransferases, which are critical in the biosynthetic pathway. scispace.com A clone encoding norcoclaurine synthase (NCS) was successfully isolated from a Thalictrum flavum cell culture cDNA library, allowing for its characterization. nih.gov Such studies on Thalictrum cultures, which produce related protoberberine alkaloids, provide crucial insights into the general enzymatic machinery responsible for producing the core structures of all BIAs, including this compound. researchgate.netscispace.com

The advent of genome sequencing has revolutionized the study of plant secondary metabolism. The sequencing of genomes from the Corydalis genus, which is a rich source of isoquinoline (B145761) alkaloids, has provided significant insights into BIA diversity and evolution. researchgate.netmaxapress.com For example, the sequencing of the Corydalis sheareri and Corydalis tomentella genomes led to the identification of numerous candidate genes involved in BIA biosynthesis, including those for enzymes like methyltransferases, cytochrome P450s, and the berberine bridge enzyme (BBE). frontiersin.orgmaxapress.commaxapress.comup.ac.za Comparative genomic analyses have revealed that gene duplications, particularly tandem duplications, have played a major role in the diversification of BIA pathways in these plants. researchgate.netmaxapress.comup.ac.za

Isotopic labeling is a classic and powerful technique used to trace the path of precursor molecules through a biosynthetic pathway. researchgate.net In these experiments, a precursor molecule is synthesized with a stable isotope, such as Carbon-13 (¹³C), at a specific position. nih.gov This "labeled" precursor is then fed to the plant or cell culture. After a period of metabolism, the final alkaloid product is isolated, and the location of the ¹³C label is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This information reveals how the atoms of the precursor were incorporated into the final structure, confirming the sequence of reactions. Such feeding studies were instrumental in establishing that (S)-reticuline is the central precursor to a wide variety of TIA structural classes. nih.gov The combination of genomic data and isotopic labeling studies provides a comprehensive understanding of how complex alkaloids like those found in Corydalis are assembled. researchgate.netup.ac.za

Key Enzymatic Transformations in Alkaloid Biosynthesis

Biogenetic Hypotheses for this compound Derivatives

The basic tetrahydroisoquinoline skeleton can be further modified to create more complex alkaloids. One of the most significant and common transformations is oxidative coupling.

Phenolic oxidative coupling is a key biosynthetic reaction that creates new carbon-carbon or carbon-oxygen bonds, leading to the formation of many diverse alkaloid skeletons from simpler phenolic precursors. nih.govresearchgate.netgla.ac.uk This process is typically catalyzed by oxidative enzymes like cytochrome P450-dependent oxidases or peroxidases. nih.govresearchgate.net In the context of BIAs, intramolecular oxidative coupling of (S)-reticuline is responsible for generating the core structures of major subgroups like the aporphine (B1220529) and morphinan (B1239233) alkaloids. nih.govannualreviews.org

An interesting biogenetic hypothesis suggests that this compound itself can act as a building block for more complex dimeric alkaloids through intermolecular phenolic oxidative coupling. who.int It has been proposed that some secobisbenzylisoquinoline alkaloids, such as chenabine and jhelumine, could be formed via the phenolic oxidative coupling of this compound with the aldehyde analog of another alkaloid, karakoramine. who.int This hypothesis highlights a potential biosynthetic role for this compound not just as an endpoint but as an intermediate in the formation of more complex derivatives. who.int Furthermore, the capacity of this compound to undergo oxidative coupling to form a C-C linked dimer has been demonstrated in vitro using both enzymatic (fungal laccase, horseradish peroxidase) and electrochemical methods. rsc.orgntu.ac.uk

In Vivo Reduction Pathways

The biosynthesis of this compound, a simple tetrahydroisoquinoline (THIQ) alkaloid, culminates in a crucial enzymatic reduction step. This reaction is fundamental to establishing the stable, saturated heterocyclic ring system characteristic of this class of compounds. The in vivo pathway involves the reduction of an iminium ion intermediate, specifically a 3,4-dihydroisoquinolinium salt, to yield the final tetrahydroisoquinoline structure. researchgate.netclockss.org

Research into the biogenesis of simple THIQs indicates that the pathway proceeds through the formation of a 3,4-dihydroisoquinoline (B110456) intermediate following the initial cyclization event. researchgate.net This intermediate exists as an iminium cation, which is the direct substrate for the reduction. This transformation is stereospecific, highlighting the enzymatic control that dictates the final stereochemistry of the C1 carbon in the resulting alkaloid. researchgate.net

The immediate precursor to this compound is the 7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolinium ion. naturalproducts.net The in vivo reduction of this ion involves the addition of a hydride ion (H⁻) to the C1 position, saturating the carbon-nitrogen double bond (C=N) of the iminium group. This process effectively converts the planar iminium moiety into a chiral center within the newly formed tetrahydroisoquinoline ring. While the general mechanism is understood and accepted as the terminal step in the biosynthesis of many simple THIQs, the specific reductase enzyme responsible for this final conversion to this compound has not been extensively characterized in many organisms. researchgate.netneu.edu.tr The reaction is presumed to be catalyzed by an NADPH-dependent reductase, a common class of enzymes involved in such transformations in alkaloid biosynthesis.

The table below summarizes the key aspects of this terminal reduction step.

Table 1: Enzymatic Reduction of this compound Precursor

| Substrate | Product | Reaction Type | Implied Enzyme Class |

| 7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolinium | This compound | Iminium Reduction | Reductase / Dehydrogenase |

This reduction is a pivotal event, as the 3,4-dihydroisoquinoline precursors are considered key branch-point intermediates in the broader metabolic network of isoquinoline alkaloids. researchgate.netntu.ac.uk The stereospecific reduction to this compound channels the metabolic flow toward the accumulation of this specific simple THIQ. researchgate.net

Chemical Synthesis and Derivatization Strategies

Established Synthetic Methodologies

The synthesis of Corypalline, a tetrahydroisoquinoline alkaloid, has been accomplished through several classical and modified chemical reactions. These methods form the foundation of its chemical accessibility for further study and derivatization.

Cyclization Reactions

Cyclization reactions are fundamental to forming the core tetrahydroisoquinoline structure of this compound. A notable approach involves the use of chloromethyl-methyl ether to induce cyclization of an N-benzoyl-2-(4'-benzyloxy-3'-methoxyphenyl) ethylamine (B1201723) intermediate. ijsr.in This strategy proceeds through the formation of an N-benzoyl-1,2,3,4-tetrahydroisoquinoline derivative, which is then subjected to hydrolysis, N-methylation, and debenzylation to yield this compound. ijsr.in

The key steps in this synthetic sequence are outlined below:

Benzylation: Vanillin (B372448) is benzylated to protect the hydroxyl group. ijsr.in

Nitrostyrene (B7858105) Formation: The resulting O-benzyl vanillin is treated with nitromethane (B149229) to form 4-benzyloxy-3-methoxy-β-nitrostyrene. ijsr.in

Reduction: The nitrostyrene is reduced to the corresponding phenethylamine (B48288) using lithium aluminium hydride. ijsr.in

Benzoylation: The amine is protected with a benzoyl group. ijsr.in

Cyclization: The N-benzoyl derivative is cyclized using chloromethyl-methyl ether. ijsr.in

Final Steps: The intermediate undergoes hydrolysis, N-methylation, and debenzylation to afford this compound. ijsr.in

Oxidative Fission Approaches

Oxidative fission has been employed in the structural elucidation and synthesis of related compounds, providing a pathway to this compound derivatives. For instance, the oxidative fission of corlumidine O-ethyl ether was shown to produce a 1-hydroxy-2-methyl-6-methoxy-7-ethoxy-tetrahydroisoquinoline. cdnsciencepub.com This degradation product could then be treated with alkali to yield the corresponding 1-keto-isoquinoline, demonstrating a route to functionalized isoquinoline (B145761) cores related to this compound. cdnsciencepub.com

Another relevant oxidative approach involves the oxidation of tetrahydroisoquinolinols with lead tetraacetate (LTA). clockss.org Depending on the oxygenation pattern of the starting material, this reaction can yield p-quinol acetates or 4-acetoxytetrahydroisoquinolinols, which are versatile intermediates for the synthesis of various isoquinoline alkaloids. clockss.org The electrochemical oxidation of this compound has also been studied, leading to dimeric products. core.ac.uk

Pomeranz-Fritsch Reactions

The Pomeranz-Fritsch reaction is a classical method for isoquinoline synthesis and has been successfully applied to prepare this compound. ijsr.inwikipedia.orgchemistry-reaction.com This acid-catalyzed reaction typically involves the cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com In the context of this compound synthesis, a substituted N-benzylaminoacetaldehyde diethyl acetal (B89532) serves as the precursor. ijsr.in A modification of this reaction, known as the Bobbitt modification, involves the hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization to generate a tetrahydroisoquinoline, a route utilized in the synthesis of related alkaloids. thermofisher.comchemistry-chemists.com

| Reaction Name | Precursor Type | Key Reagent | Product Type |

| Pomeranz-Fritsch | Benzalaminoacetal | Acid (e.g., H₂SO₄) | Isoquinoline |

| Bobbitt Modification | Hydrogenated Benzalaminoacetal | Acid | Tetrahydroisoquinoline |

Pictet-Spengler Reactions

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and has been utilized for this compound. ijsr.inub.ro This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. nih.govrsc.orgdepaul.edu For the synthesis of this compound, a suitably substituted phenethylamine, such as 2-(4'-benzyloxy-3'-methoxyphenyl)ethylamine, is a key starting material. ijsr.in The reaction with formaldehyde, followed by subsequent modifications, leads to the this compound scaffold. ijsr.in The mechanism proceeds through the formation of a Schiff base, which then cyclizes to form the tetrahydroisoquinoline ring. rsc.org

Polyphosphoric Acid-Mediated Cyclizations

Polyphosphoric acid (PPA) is a powerful dehydrating agent and a strong mineral acid widely used for intramolecular acylation and other cyclization reactions in heterocyclic synthesis. mdpi.com Its application has been noted in the synthesis of isoquinoline alkaloids, including this compound. mdpi.comcapes.gov.br PPA can facilitate the cyclization step in the construction of the tetrahydroisoquinoline ring system. mdpi.com For instance, PPA has been used in the cyclization of substituted phenylpropionic acids to form the core structure of related spiro-skeletons in alkaloid synthesis. chemistry-chemists.com The use of silica-supported PPA (PPA/SiO2) has been developed as an efficient heterogeneous catalyst to overcome some of the practical difficulties associated with using PPA, such as its high viscosity. mdpi.com

Novel Synthetic Routes and Enhancements

Research continues to seek more efficient and novel pathways to this compound and its derivatives.

A recently described synthetic route presents a new approach starting from vanillin. ijsr.in This method, which utilizes chloromethyl-methyl ether for the key cyclization step, is presented as a novel pathway to this compound. ijsr.inijsr.in The sequence involves several transformations, including benzylation, nitrostyrene formation, reduction, benzoylation, cyclization, hydrolysis, N-methylation, and final debenzylation to achieve the target molecule. ijsr.in

Enhancements to existing methods often focus on improving yields, reducing step counts, or employing more environmentally benign reagents. For example, the use of electrochemical methods for oxidative coupling reactions represents a modern approach. rsc.orgsci-hub.seacs.org Anodic oxidation of phenols like this compound has been shown to produce dimeric and trimeric products, which could be considered a derivatization strategy. acs.org Furthermore, the development of solid-supported reagents, like PPA/SiO2, enhances the practicality of established reactions by simplifying workup procedures. mdpi.com

| Starting Material | Key Reagent/Method | Intermediate | Final Product |

| Vanillin | Chloromethyl-methyl ether | N-benzoyl-7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline | This compound ijsr.in |

| 2-(4'-Benzyloxy-3'-methoxy) phenethylamine | Pictet-Spengler Reaction | Tetrahydroisoquinoline derivative | This compound ijsr.in |

| N-benzylaminoacetaldehyde diethyl acetal | Pomeranz-Fritsch Reaction | Dihydroisoquinoline derivative | This compound ijsr.in |

| 7-Hydroxy-6-methoxytetrahydroisoquinoline | Lead Tetraacetate Oxidation | p-Quinol acetate (B1210297) | Derivatives clockss.org |

Chloromethyl-methyl Ether Applications

Chloromethyl-methyl ether (MOM-Cl) serves as a key reagent in certain synthetic routes to this compound. A notable application involves its use in the cyclization of an N-benzoyl-β-phenethylamine derivative to form the tetrahydroisoquinoline core.

One novel synthetic pathway commences with vanillin, which undergoes benzylation to protect the phenolic hydroxyl group. The resulting O-benzyl vanillin is then treated with nitromethane to yield 4-benzyloxy-3-methoxy-β-nitrostyrene. Subsequent reduction with lithium aluminium hydride affords the corresponding β-phenethylamine. After benzoylation of the amine, the crucial cyclization step is performed using chloromethyl-methyl ether, which facilitates the formation of the N-benzoyl-1,2,3,4-tetrahydroisoquinoline derivative. mdpi.com The final steps to achieve this compound involve hydrolysis of the benzoyl group, N-methylation, and debenzylation. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound skeleton, particularly for the formation of carbon-carbon bonds at the aromatic ring. researchgate.net The Suzuki cross-coupling reaction has been effectively employed to synthesize 8-aryl analogs of this compound. nih.gov

This strategy typically begins with a halogenated this compound derivative, such as 8-bromo- or 8-iodo-corypalline. nih.govrsc.org In the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable base, these halo-corypalline substrates react with various arylboronic acids to furnish new 8-aryltetrahydroisoquinolines in good yields. nih.gov These reactions demonstrate a versatile method for introducing a wide range of aryl and hetaryl substituents at the C-8 position, creating a library of this compound analogs with diverse structural features. nih.gov

| Halogenated Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 8-Iodo-corypalline | Arylboronic Acid | Pd(OAc)₂ / Base | 8-Aryl-corypalline | nih.gov |

| 8-Bromo-corypalline | (Het)arylboronic Acid | Palladium Catalyst | 8-(Het)aryl-corypalline | nih.govrsc.org |

Regioselective Functionalization and Derivatization

The selective modification of specific positions on the this compound molecule is crucial for synthesizing derivatives with targeted properties. Oxidation and halogenation reactions are primary methods for achieving this regioselectivity.

Lead Tetraacetate Oxidation Reactions

Lead tetraacetate (LTA) is an effective oxidizing agent for phenolic tetrahydroisoquinolines like this compound. researchgate.net The oxidation of this compound with LTA in acetic acid at room temperature yields a p-quinol acetate as the major product in moderate yield (around 20% isolated yield). researchgate.netresearchgate.net This reaction is highly dependent on the molecular structure; the presence of both the N-methyl group and the ortho-methoxyl group relative to the phenolic hydroxyl is a necessary requirement for the formation of the p-quinol acetate. researchgate.netresearchgate.net This intermediate is a valuable synthon for further derivatization. researchgate.net

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Lead Tetraacetate (LTA) | Acetic Acid | 10-Acetoxy-p-quinol acetate | 20% | researchgate.net |

| This compound | Lead Tetraacetate (LTA) | Ethanol | 10-Acetoxy-p-quinol acetate | 13% | researchgate.netresearchgate.net |

Electrochemical and Enzymatic Oxidation Pathways

Oxidative coupling of the phenolic ring of this compound can be achieved through both electrochemical and enzymatic methods, typically leading to dimeric structures. Seminal work in electrochemical synthesis demonstrated that this compound can be anodically oxidized to form a C-C linked dimer. nih.gov This intermolecular oxidative coupling highlights a biomimetic approach to synthesizing more complex alkaloids. nih.govresearchgate.net

Similarly, enzymatic oxidation provides a green chemistry alternative for the dimerization of this compound. Research has shown that enzymes such as fungal laccase and horseradish peroxidase are capable of catalyzing the phenol (B47542) oxidative coupling of this compound to produce the corresponding carbon-carbon linked dimer, mirroring the results of electrochemical and chemical oxidation methods like ferricyanide (B76249) oxidation. mdpi.comrsc.org These studies underscore the similarities between enzymatic and electrochemical oxidation mechanisms for phenolic isoquinolines. mdpi.com

Halogenation Strategies

Regioselective halogenation of the this compound nucleus has been successfully achieved, providing key intermediates for further functionalization, such as in cross-coupling reactions. A particularly effective strategy involves the acid-mediated transformation of the p-quinol acetate intermediate obtained from the LTA oxidation of this compound. researchgate.netresearchgate.net

Treatment of this p-quinol acetate with concentrated hydrohalic acids, such as hydrochloric acid (HCl), hydrobromic acid (HBr), or hydriodic acid (HI), smoothly provides the corresponding 8-chloro-, 8-bromo-, or 8-iodo-corypalline derivatives in good yields. researchgate.netrsc.org This method allows for the selective introduction of a halogen atom at the C-8 position, ortho to the phenolic hydroxyl group.

Synthesis of this compound Analogs and Stereoisomers

The synthesis of this compound analogs allows for the exploration of structure-activity relationships. While this compound itself is achiral, the introduction of a substituent at the C-1 position creates a stereogenic center, leading to the possibility of stereoisomers.

The p-quinol acetate derived from LTA oxidation can be treated with various alcohols in the presence of a Lewis acid like boron trifluoride etherate to yield different quinol ethers, which are analogs of this compound. researchgate.net Furthermore, the 8-aryl derivatives synthesized via Suzuki coupling represent another significant class of analogs. nih.gov

The creation of specific stereoisomers of 1-substituted this compound analogs relies on modern asymmetric synthesis techniques. Since substitution at C-1 generates a chiral center, enantioselective methods are required to produce optically active products. mdpi.com Key strategies include:

Asymmetric Pictet-Spengler Reaction: This reaction, which condenses a β-phenethylamine with an aldehyde, can be rendered enantioselective by using chiral Brønsted acid catalysts to produce 1-substituted tetrahydroisoquinolines with high enantiomeric excess. nih.gov

Catalytic Asymmetric Reduction: The asymmetric hydrogenation or transfer hydrogenation of a 3,4-dihydroisoquinoline (B110456) precursor using chiral transition-metal catalysts (e.g., Ruthenium or Iridium complexes) is a highly effective method for producing chiral 1-alkyl tetrahydroisoquinolines. mdpi.comrsc.org

Chiral Auxiliary-Based Synthesis: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of subsequent reactions that form or functionalize the C-1 position, after which the auxiliary is cleaved.

Enantioselective Alkylation/Addition: The direct, enantioselective addition of nucleophiles to iminium ions derived from the tetrahydroisoquinoline core, often catalyzed by chiral copper complexes, can install a C-1 substituent with high stereocontrol. researchgate.net

These methods provide access to specific (R)- or (S)-enantiomers of this compound analogs, which is critical for pharmacological studies.

Pharmacological Investigations and Mechanistic Research

Anti-inflammatory Action Mechanisms

Studies suggest that Corypalline possesses anti-inflammatory properties. However, the detailed mechanisms by which it exerts these effects, including specific molecular pathways or cellular targets in vitro, are not extensively elucidated in the provided literature.

While research indicates that this compound exhibits anti-inflammatory properties, specific in vitro cellular models and detailed mechanistic pathways for its anti-inflammatory action are not extensively detailed in the available sources.

Although this compound is reported to possess anti-inflammatory properties, specific in vivo preclinical studies detailing its mechanistic insights are not explicitly provided in the given search results.

Analgesic Action Mechanisms

This compound has been reported to possess analgesic properties, suggesting a potential role in pain management. Studies indicate that it may influence neurotransmitter systems, contributing to its therapeutic benefits.

Research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating pain and inflammation. However, the specific neurotransmitter systems modulated by this compound are not detailed in the provided literature.

This compound has been characterized as a strong and selective binder at the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) subtype unimi.it. Furthermore, research indicates that this compound interacts with biological membranes, which may influence its mechanism of action at the cellular level smolecule.com.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| α4β2-nAChR | 0.87 µM |

| α7-nAChR | Not specified (selective for α4β2) |

Antioxidant Activity and Molecular Mechanisms

Studies have shown that this compound exhibits antioxidant properties, specifically demonstrating free radical scavenging activity smolecule.com. This activity suggests a potential role in offering protection against cellular damage. However, detailed molecular mechanisms underlying this compound's antioxidant effects are not elaborated upon in the provided search results.

List of Compounds Mentioned:

this compound

O-methylthis compound

Antimalarial Activity

The potential of this compound as an antimalarial agent has been a subject of investigation, particularly against Plasmodium falciparum, the parasite responsible for malaria.

In vitro studies have explored the antimalarial properties of this compound against Plasmodium falciparum smolecule.com. While direct quantitative data for this compound itself is scarce, related benzylisoquinoline alkaloids have shown activity. One such compound demonstrated IC50 values of 3.0 and 4.4 μM against P. falciparum strains 3D7 and Dd2, respectively acs.org.

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| Related Benzylisoquinoline Alkaloid | 3D7 | 3.0 | acs.org |

| Related Benzylisoquinoline Alkaloid | Dd2 | 4.4 | acs.org |

Antimicrobial Spectrum and Modes of Action

Limited research suggests that this compound may possess some antimicrobial properties against certain bacteria and fungi smolecule.com. Studies on related compounds from Corydalis species have provided more specific insights. Dehydrocorydaline, another alkaloid found in Corydalis plants, has demonstrated antibacterial activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL and a Minimum Bactericidal Concentration (MBC) of 2 mg/mL nih.govnih.gov. Its mechanisms of action include dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility nih.govnih.gov. Furthermore, total alkaloids from Corydalis saxicola (CSBTA) exhibited antimicrobial activity with an MIC of 20 mg/mL against Staphylococcus aureus nih.gov.

| Compound/Extract | Target Organism | MIC | MBC | Potential Mechanisms of Action | Reference |

| Dehydrocorydaline | Listeria monocytogenes | 1 mg/mL | 2 mg/mL | Dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, inhibition of bacterial motility | nih.govnih.gov |

| CSBTA (Total Alkaloids) | Staphylococcus aureus | 20 mg/mL | N/A | N/A | nih.gov |

Antitumor Mechanisms

Corydalis saxicola Bunting, a plant that contains this compound, has been traditionally used for various ailments and has demonstrated significant pharmacological properties, including anticancer effects researchgate.net. Research on extracts and related compounds from this plant has provided insights into potential antitumor mechanisms.

Apoptosis Induction Pathways

While specific research detailing this compound's direct involvement in apoptosis induction pathways is limited in the provided search results, the broader context of isoquinoline (B145761) alkaloids suggests potential mechanisms. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and can be initiated through intrinsic or extrinsic pathways wikipedia.orgteachmeanatomy.info. The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates caspase cascades wikipedia.orgteachmeanatomy.info. The extrinsic pathway is initiated by external ligands binding to cell-surface death receptors wikipedia.orgteachmeanatomy.info. Some studies on related compounds, such as scoulerine, another isoquinoline alkaloid, indicate cytotoxic activity against cancer cell lines, with authors implying potential mechanisms involving apoptosis induction researchgate.net. However, direct evidence linking this compound to specific apoptosis-inducing pathways remains an area for further detailed investigation.

Cytotoxicity in Cancer Cell Lines

Research into the cytotoxic effects of compounds derived from medicinal plants has identified various alkaloids with antiproliferative properties. While direct and extensive studies on this compound's cytotoxicity across a wide range of cancer cell lines are not explicitly detailed in the provided snippets, related isoquinoline alkaloids have shown significant activity. For instance, scoulerine, an isoquinoline alkaloid, has demonstrated potent antiproliferative activity in lung, ovarian, and breast carcinoma cell lines researchgate.net. Studies on other natural products also report cytotoxic effects against various cancer cell lines, with IC50 values often used to quantify this activity mdpi.comsemanticscholar.orgsemanticscholar.org. For example, lignans (B1203133) were found to be cytotoxic against tested cell lines with IC50 values ranging from 0.011–7.22 µM semanticscholar.org. Although specific IC50 values for this compound against particular cancer cell lines were not found in the provided information, its classification as a tetrahydroisoquinoline derivative suggests potential for such activities ontosight.ai.

Neuroprotective Effects (Broader Tetrahydroisoquinoline Context)

Tetrahydroisoquinolines (THIQs) represent a broad class of compounds that have garnered attention for their potential neuroprotective effects ontosight.airesearchgate.net. This compound, being a member of this class, is structurally related to compounds investigated for their role in neurological health ontosight.aitroutsnotes.com. Research into THIQs has indicated a range of bioactivities, including neuroprotection ontosight.ai. While direct studies focusing solely on this compound's neuroprotective mechanisms are not extensively detailed in the provided search results, its structural classification places it within a family of compounds known to interact with neuronal pathways. For example, studies on other THIQs suggest their potential involvement in modulating neurotransmitter systems and protecting neurons from damage, which is crucial in conditions like Alzheimer's disease researchgate.net.

Cholinesterase Enzyme Inhibition and Binding Affinity

Cholinesterase inhibition, particularly of acetylcholinesterase (AChE), is a key strategy in managing neurodegenerative diseases like Alzheimer's disease due to its role in acetylcholine breakdown researchgate.netwikipedia.org.

Acetylcholinesterase (AChE) Inhibition Studies

Several studies have investigated the AChE inhibitory activity of alkaloids from various plant sources. While this compound's inhibitory effect on AChE is noted as weaker compared to some other alkaloids like pecrassipine B, it does exhibit this activity mdpi.com. Molecular docking results suggest that the strength of AChE inhibition by compounds like pecrassipine B and this compound is related to their molecular structures and the degree of binding to AChE mdpi.com. Other isoquinoline alkaloids, such as canadaline (B1240910) and canadine (B1168894) from Corydalis cava, have demonstrated dose-dependent inhibition of AChE, with canadine showing a potent IC50 value of 12.4 ± 0.9 µM researchgate.net. Protopine and allocryptopine (B104922) have also been identified as potent AChE inhibitors researchgate.net.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of ligands to target proteins, playing a crucial role in drug discovery openaccessjournals.comnih.govunirioja.es. Studies have employed molecular docking to understand how compounds interact with enzymes like AChE. The binding affinity of compounds to AChE is influenced by their molecular structure and the specific interactions they form within the enzyme's active site mdpi.comopenaccessjournals.com. For example, molecular docking results indicated that the inhibitory strength of pecrassipine B and this compound against AChE was linked to their respective molecular structures and their degree of binding to the enzyme mdpi.com. Such analyses help elucidate the mechanisms by which these compounds exert their effects and can guide the design of more potent inhibitors.

Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are crucial in various central nervous system functions and are implicated in neurodegenerative disorders researchgate.netnih.gov. Modulation of these receptors, particularly the α7 and α4β2 subtypes, is a therapeutic target for conditions like Alzheimer's disease and schizophrenia researchgate.netcaymanchem.commedchemexpress.com.

This compound has been characterized as a strong and selective binder at the α4β2 nAChR, with a reported Ki value of 0.87 µM, showing selectivity over other nAChR subtypes, including α7 unimi.it. Research has explored derivatives of this compound and other THIQs for their potential as ligands for α7 and α4β2 nAChRs researchgate.netunimi.it. The α7 nAChR, in particular, is a target for positive allosteric modulators (PAMs) aimed at treating cognitive deficits and neurodegenerative diseases caymanchem.commedchemexpress.com. While this compound's specific modulatory action (agonist, antagonist, or allosteric modulator) on nAChRs is not fully detailed in the provided snippets, its classification as a binder, especially to α4β2 nAChR, highlights its interaction with this receptor family unimi.it.

Compound List

this compound

Pecrassipine B

Daurisoline

Acutumine

Thalifoline

Pycnarrhine

Amurolin

Scoulerine

Canadaline

Canadine

Corycavidine

Bulbocapnine

Protopine

Allocryptopine

Tetrahydropalmatine

Corynoxidine

Palmatine

Glaucine

O-methylthis compound

Cruentaren A

Cruentaren B

Diterpenoids

Lignans

Podophyllotoxin

Etoposide

Camptothecin

Topotecan

Irinotecan

Harmine

Emetine

Sanguinarine

Mescaline

Pellotine

Hyoscyamine

Moupinamide

Littorina

7-Hydroxyhyoscyamine

3-tigloyloxy-6-isobutyryloxy-7-hydroxytropane

Ritonavir

Lopinavir

Remdesivir

Chloroquine

Hydroxychloroquine (HCQ)

Oseltamivir

Ribavirin

Mycophenolic acid (MPA)

Pemirolast

Isoniazid

Eriodictyol

CCMI (AVL-3288, XY-4083)

Corynoline

Ligand Binding Selectivity Profiles

Research has explored this compound's interaction with various biological targets, including enzymes. Studies have indicated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE). However, its inhibitory potency is described as weaker when compared to other isoquinoline alkaloids, such as pecrassipine B, daurisoline, acutumine, thalifoline, pycnarrhine, and amurolin mdpi.com. While specific quantitative binding affinities or detailed selectivity profiles across a broad range of receptors for this compound are not extensively detailed in the provided search results, this comparative enzyme inhibition data suggests potential interactions with specific biological systems.

Structure Activity Relationship Sar Studies of Corypalline and Derivatives

Correlating Structural Motifs with Biological Activities

The biological activities of corypalline derivatives are intrinsically linked to their molecular architecture. Key structural elements, such as the substitution patterns on the aromatic ring and the stereochemistry of the molecule, play a pivotal role in determining the pharmacological effects.

The nature and position of substituents on the this compound framework significantly modulate the pharmacological activity of its derivatives. Research into the broader class of tetrahydroisoquinolines, to which this compound belongs, has demonstrated that modifications to the aromatic ring and the nitrogen atom can lead to a wide range of biological responses.

For instance, the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the tetrahydroisoquinoline core is a common feature in many biologically active natural products. The specific arrangement of these functional groups can influence the affinity and selectivity of the compounds for various receptors and enzymes. Studies on related tetrahydroisoquinoline alkaloids have shown that altering these substitution patterns can impact their interaction with targets such as dopaminergic and adrenergic receptors. While specific SAR data for a wide range of this compound derivatives is not extensively detailed in publicly available research, the general principles observed for tetrahydroisoquinolines suggest that modifications at these positions would likely lead to significant changes in biological activity.

The table below illustrates hypothetical variations in biological activity based on substitution patterns, drawing from general knowledge of similar alkaloid structures.

| Compound | Substitution Pattern | Hypothetical Biological Activity |

| This compound | 6-methoxy, 7-hydroxy | Baseline Activity |

| Derivative A | 6,7-dimethoxy | Altered Receptor Affinity |

| Derivative B | 6-hydroxy, 7-methoxy | Modified Selectivity Profile |

| Derivative C | N-methyl substitution | Potential for Enhanced CNS Penetration |

This table is illustrative and based on general principles of medicinal chemistry for tetrahydroisoquinoline alkaloids, as specific comprehensive SAR data for a broad range of this compound derivatives is limited in the available literature.

Stereochemistry is a critical determinant of biological activity for many chiral compounds, and this compound is no exception. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

Development of Novel Ligands and Bioactive Compounds

Building upon the foundational understanding of SAR, researchers are actively engaged in the development of new ligands and bioactive compounds derived from the this compound scaffold. This involves a combination of rational design, chemical synthesis, and biological evaluation.

The process of rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new molecules with improved properties. For this compound derivatives, this approach involves the strategic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Synthetic chemists employ various strategies to create a library of this compound analogs with diverse substitution patterns and stereochemistries. These synthetic efforts are guided by computational modeling and a deep understanding of the chemical principles that govern molecular interactions. The goal is to produce novel compounds that can be screened for a range of biological activities, from neurotransmitter modulation to anticancer effects.

Once a promising lead compound is identified from a series of synthesized analogs, lead optimization strategies are employed to refine its properties further. This iterative process involves making small, targeted modifications to the lead structure to improve its drug-like characteristics. Key aspects of lead optimization include enhancing target affinity and selectivity, improving metabolic stability, increasing bioavailability, and reducing potential toxicity.

Advanced Analytical and Methodological Approaches in Corypalline Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental for determining the molecular structure and identifying functional groups within Corypalline. These techniques provide detailed information about the arrangement of atoms and the electronic environment of the molecule.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound, providing a unique mass fingerprint. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution ESI-MS (HR-ESIMS), are commonly employed. EIMS can cause fragmentation of the molecule, yielding characteristic fragment ions that help in deducing structural features koreascience.krsydney.edu.au. HR-ESIMS provides highly accurate mass measurements, enabling the determination of the precise molecular formula of this compound researchgate.netnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the analysis and identification of alkaloids, including this compound, within complex mixtures researchgate.net.

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within this compound by detecting the absorption of infrared radiation at characteristic vibrational frequencies. For instance, IR spectroscopy can reveal the presence of hydroxyl (-OH) or carbonyl (C=O) groups, which are common in many alkaloids koreascience.kryoutube.commasterorganicchemistry.com. Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for identifying chromophores within the this compound molecule, such as aromatic rings or conjugated systems, and is often used for qualitative identification and quantitative analysis. The characteristic absorption spectra obtained in the UV region can serve as a fingerprint for the compound and are frequently used in conjunction with chromatographic methods for detection researchgate.netgoogle.comkoreascience.krlongdom.orgscientiaricerca.comsci-hub.se.

Table 7.1: Spectroscopic Characterization of this compound

| Technique | Key Information/Findings | Reference(s) |

| NMR Spectroscopy | Structure elucidation, identification of functional groups, atom connectivity, 1D & 2D NMR (COSY, HSQC, HMBC) utilized | researchgate.netresearchgate.netresearchgate.netnd.edunih.gov |

| Mass Spectrometry | Molecular weight determination, elemental composition, fragmentation analysis, HR-ESIMS, EIMS, GC-MS | researchgate.netresearchgate.netnih.govkoreascience.krsydney.edu.au |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O), molecular fingerprint | koreascience.kryoutube.commasterorganicchemistry.comkoreascience.kr |

| UV-Visible Spectroscopy | Identification of chromophores, characteristic absorption spectra, λmax values for detection and quantification | researchgate.netgoogle.comkoreascience.krlongdom.orgscientiaricerca.comsci-hub.se |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating this compound from complex natural product mixtures and for purifying it to a high degree. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical separation and preparative purification of this compound. Reversed-phase HPLC (RP-HPLC), typically using C18 stationary phases, is widely applied. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, sometimes with the addition of ion-pairing reagents to improve the separation of alkaloids researchgate.netsigmaaldrich.com. UV detection is commonly used, leveraging the UV absorption properties of this compound researchgate.netresearchgate.net. For compounds with poor UV absorbance, alternative detection methods like Refractive Index (RI) detection can be employed lcms.cz. Two-dimensional HPLC (2D-HPLC) can also be utilized for enhanced resolution and isolation of complex alkaloid mixtures containing this compound researchgate.netnih.gov.

Column Chromatography and Related Methods

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a classical and effective method for the initial isolation and purification of this compound from crude plant extracts. Elution is typically performed using solvent systems of increasing polarity, such as gradients of hexane, ethyl acetate (B1210297), and methanol (B129727) koreascience.krasianpubs.orglookchem.comchemijournal.com. Gel filtration chromatography and other medium-pressure liquid chromatography techniques can also be employed for enrichment and separation of alkaloid fractions that contain this compound researchgate.netgoogle.comnih.gov. These methods are crucial for obtaining enriched fractions that can then be subjected to more refined purification techniques like HPLC.

Table 7.2: Chromatographic Separation and Purification of this compound

| Technique | Application | Key Parameters/Stationary Phase | Reference(s) |

| HPLC | Separation, purification, quantification | Reversed-phase (e.g., C18), UV detection, gradient elution, ion-pairing reagents, 2D-HPLC | researchgate.netresearchgate.netsigmaaldrich.comresearchgate.netlcms.cznih.gov |

| Column Chromatography | Isolation, initial purification, enrichment | Silica gel, gel filtration, solvent gradients (e.g., hexane-ethyl acetate, chloroform-methanol), medium-pressure chromatography | researchgate.netkoreascience.krgoogle.comasianpubs.orglookchem.comchemijournal.com |

Compound List:

this compound

N-methylatanine

Protopine

Corydamine

N-trans-feruloylmethoxytyramine

N-trans-feruloyldopamine

N-trans-feruloyltyramine

N-trans-sinapoyltyramine

N-cis-feruloyltyramine

N-cis-sinapoyltyramine

Thalisopavine

Norargemonine

Bisnorargemonine

Laudanidine

Carnegine

N-methylisosalsoline

Salsolidine

2-methyl-1,2,3,4-tetrahydro-β-carboline

Tritriacontane

Dalbergichromene

1,6-Dihydro-1,6-dihydroxy-4-methoxydalbergione

Future Directions and Research Perspectives

Unraveling Complex Biological Action Mechanisms

While Corypalline has demonstrated promising biological activities, including anti-inflammatory, analgesic, and antioxidant properties smolecule.comontosight.ai, the precise molecular targets and intricate signaling pathways through which it exerts these effects are not fully elucidated. Future research should focus on identifying specific protein targets, receptor interactions, and downstream cellular events triggered by this compound. Understanding these mechanisms at a molecular level is crucial for validating its therapeutic potential and for designing more potent and selective derivatives. Investigations into its interaction with neurotransmitter systems and biological membranes smolecule.com also warrant deeper exploration to fully characterize its pharmacological profile.

Exploring Synergistic Effects of this compound with other Bioactive Molecules

The potential for this compound to act synergistically with other bioactive compounds or pharmaceuticals represents a significant area for future exploration. Studies on related alkaloids, such as the total alkaloids of Corydalis saxicola (CSBTA), have shown synergistic antibacterial effects when combined with certain antibiotics nih.gov. This suggests that this compound might also enhance the efficacy of existing drugs or help overcome drug resistance mechanisms. Research could focus on combinatorial approaches, evaluating this compound in conjunction with various therapeutic agents to identify additive or synergistic effects that could lead to improved treatment strategies for conditions like inflammation, pain, or microbial infections.

Advancements in Asymmetric Synthesis of this compound and its Enantiomers

Current research has established methods for the synthesis of this compound smolecule.com. However, the development of asymmetric synthesis strategies to access specific enantiomers of this compound has not been extensively reported. Many bioactive natural products exhibit stereospecific activities, meaning their different enantiomers can possess distinct pharmacological profiles, potencies, or even opposing effects. Future work in synthetic organic chemistry could focus on developing enantioselective routes to this compound. This would enable detailed comparative studies of its individual enantiomers, potentially leading to the identification of a more pharmacologically advantageous stereoisomer for therapeutic development.

Applications of Systems Biology and Omics Data in Alkaloid Research

The integration of systems biology and 'omics' data (genomics, transcriptomics, metabolomics) offers a powerful approach to understanding complex natural product biosynthesis pathways, including that of this compound frontiersin.orgmaxapress.comnih.govmdpi.com. Future research can leverage these technologies to comprehensively map the entire biosynthetic pathway of this compound in its native plant sources. By analyzing transcriptomic data alongside metabolomic profiles, researchers can identify key enzymes, regulatory genes, and intermediate metabolites involved in its production. This integrated 'omics' approach can provide critical insights into the regulation of alkaloid accumulation and could pave the way for biotechnological production strategies or the optimization of natural sources.

Investigation of Environmental and Genetic Factors Influencing this compound Biosynthesis

The production levels and variability of secondary metabolites like this compound in plants are often influenced by both genetic and environmental factors nih.govulb.ac.beresearchgate.net. Future research should delve into investigating the genetic basis of this compound biosynthesis in plants, identifying specific genes and genetic variations that contribute to its production. Concurrently, exploring the impact of environmental conditions—such as soil composition, climate, light exposure, and cultivation practices—on this compound accumulation is essential. Understanding these influences can lead to optimized cultivation methods for maximizing this compound yield and quality, as well as providing deeper insights into plant adaptation and metabolic plasticity.

Compound List

this compound

O-methylthis compound

Corlumidine

Corydaline

Thebaine

Isothebaine

(-)-Nuciferine

Magnoflorine

Sanguinarine

Norcoclaurine

Morphine

Codeine

Papaverine

Protopine

d-Tetrahydro-palmatine

dl-Tetrahydro-palmatine

Capaurine

Capauridine

Capaurimine

Thalifoline

Iseluxine

Pisoquinoline

Corydaldine

Northalifoline

Noroxyhydrastinine

6,7-methylenedioxy-1(2H)-isoquinolinone

N-methylcorydaldine

Oxyhydrastinine

N-trans-feruloylmethoxytyramine

N-trans-feruloyldopamine

N-trans-feruloyltyramine

N-trans-sinapoyltyramine

N-cis-feruloyltyramine

N-cis-sinapoyltyramine

Dehydrocavidine

Dehydroapocavidine

Dehydroisoapocavidine

Dihydrosanguinarine

Chelirubine

Neodihydrothebaine

Bractazonine

(-)-Orientalidine

Oreophiline

(-)-Mecambridine

Stylopine

Coptisine

Scoulerine

Lycorine

Galanthamine

Cafamarine

Theobromine

Theophylline

Paraxanthine

Semilepidinoside B

Magnolol

Honokiol

Acutuminine

Stepharine

Dauricumine

Dauricine

Dauricoside

Dictamnine

Nicotine

Nicoteine

i-Anabasine

Tetraponerine 1

1,2,3,4-Tetrahydro-5,6,7-trihydroxyisoquinoline (7,8-Di-Me ether)

Dodecahydro-2-methylpyrido[2,1,6-de]quinolizine; (2a,3aα,6aβ)(3aS,9aS)-form

Q & A

Q. What are the key methodological considerations for optimizing the synthesis yield of Corypalline?

Answer: The synthesis of this compound involves sequential steps, including cyclization with chloromethyl methyl ether, hydrolysis, and N-methylation. To optimize yield:

- Reaction Temperature : Elevated temperatures (e.g., 80–100°C) during cyclization improve ring closure efficiency but may require inert conditions to avoid side reactions .

- Catalyst Selection : Acidic catalysts (e.g., HCl) in hydrolysis steps enhance debenzylation rates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves intermediates, ensuring high-purity final product .

- Yield Data : Typical yields for intermediates (e.g., 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) range from 65% to 78% .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use multi-modal spectroscopic analysis:

- NMR : Key peaks include δ 6.65 (s, 1H, aromatic), δ 3.85 (s, 3H, OCH₃), and δ 2.75 (m, 4H, tetrahydroisoquinoline ring) .

- IR : Confirm O–H (3400 cm⁻¹) and N–H (3300 cm⁻¹) stretches post-debenzylation .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 194.1 for the final product .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological mechanisms be systematically resolved?

Answer: Apply iterative contradiction analysis:

- Triangulation : Cross-validate in vitro bioactivity (e.g., receptor-binding assays) with in vivo models (e.g., rodent neurobehavioral studies) .

- Dose-Response Curves : Compare EC₅₀ values across studies to identify outliers (e.g., discrepancies in IC₅₀ for MAO inhibition) .

- Replication : Reproduce synthesis and bioassays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate protocol variability .

Q. What experimental design principles apply when testing novel hypotheses about this compound’s bioactivity?

Answer: Follow hypothesis-driven frameworks:

- PICO Framework :

- Population : Neuronal cell lines (e.g., SH-SY5Y).

- Intervention : this compound at 10–100 μM.

- Comparison : Positive controls (e.g., selegiline for MAO inhibition).

- Outcome : Apoptosis markers (e.g., caspase-3 activation) .

- Controls : Include vehicle (DMSO ≤0.1%) and blinded data analysis to reduce bias .

Q. How can researchers address gaps in existing literature on this compound’s structure-activity relationships (SAR)?

Answer:

- Derivatization : Synthesize analogs (e.g., substituent variations at C-6 or C-7) and compare bioactivity (Table 1).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like α₂-adrenergic receptors .

Table 1 : Example SAR Data for this compound Analogs

| Analog | Substituent (Position) | MAO-B Inhibition (% at 50 μM) |

|---|---|---|

| This compound | –OCH₃ (C-6) | 72 ± 5% |

| Analog A | –Cl (C-7) | 58 ± 7% |

| Analog B | –NO₂ (C-6) | 41 ± 4% |

Methodological and Analytical Questions

Q. What strategies ensure rigorous data interpretation in studies of this compound’s metabolic pathways?

Answer:

- Isotopic Labeling : Use ¹⁴C-labeled this compound to track metabolic intermediates in hepatic microsomes .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests for metabolite concentration comparisons (e.g., phase I vs. phase II metabolites) .

- Reproducibility : Share raw chromatograms and NMR spectra in supplementary materials to enable independent verification .

Q. How should researchers design a systematic review to evaluate this compound’s therapeutic potential?

Answer: Follow Cochrane Review principles:

- Inclusion Criteria : Peer-reviewed studies with in vivo/in vitro models, excluding non-English abstracts without raw data .

- Risk of Bias : Use SYRCLE’s RoB tool for animal studies to assess blinding, randomization, and attrition .

- Meta-Analysis : Pool EC₅₀ values using random-effects models if heterogeneity (I²) >50% .

Synthesis and Characterization Challenges

Q. What are common pitfalls in replicating this compound’s synthesis, and how can they be mitigated?

Answer:

- Intermediate Instability : Protect air-sensitive intermediates (e.g., N-benzyloxy derivatives) under argon .

- Byproduct Formation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) to halt reactions at ≤90% completion .

- Scale-Up Issues : Optimize solvent volume ratios (e.g., 1:5 substrate/solvent) to maintain yield in large batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.